molecular formula C11H11N3O2 B102486 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide CAS No. 18336-75-9

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide

Cat. No.: B102486
CAS No.: 18336-75-9
M. Wt: 217.22 g/mol
InChI Key: NVDQWXGHTJREBS-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide (MPIC) is an organic compound that is used in various scientific applications, including synthesis, research, and laboratory experiments. MPIC is a versatile compound that is used in a variety of fields, from biochemistry to pharmaceuticals. It is a relatively new compound that has been studied for its potential applications in a wide range of research, synthesis, and laboratory experiments.

Scientific Research Applications

Gene Expression Modulation

One study focused on the influence of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide (a compound related to 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide) on selective gene expression in Caco-2 cultured cells. It explored the compound's potential as an anti-inflammatory drug candidate by examining its effects on autoimmune and inflammatory gene modulation. This research utilized PCR technology for gene expression profiling, revealing that the compound could regulate genes involved in cellular inflammatory responses, suggesting its potential for future clinical development as a disease-modifying agent (Płoszaj et al., 2016).

Immunomodulatory Effects

Another study investigated the immunomodulatory activity of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide in vitro. This research assessed the compound's effects on murine macrophages and lymphoblasts, as well as its influence on the proliferation of murine lymphocytes and macrophages. The findings demonstrated that the compound had no cytotoxic effects across a wide range of concentrations and stimulated lymphocyte proliferation, indicating its immunomodulatory properties and potential utility in further research aimed at novel drug development (Drynda et al., 2014).

Anticancer Activity

Research on the synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents revealed promising anticancer activity. These compounds, derived from reactions involving hydrazonoyl halides, showed concentration-dependent cellular growth inhibitory effects, particularly against the breast carcinoma cell line MCF-7, highlighting their potential as anticancer agents (Gomha et al., 2014).

Spectroscopic Studies

A detailed spectroscopic study on 5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX) and its N-deuterated isotopologue was conducted to understand its structural and vibrational characteristics. This research provided insights into the compound's stability and potential hyperconjugative interactions, contributing to the fundamental understanding of its chemical properties (Regiec et al., 2014).

Larvicidal Activity

A study on the synthesis, structural elucidation, and larvicidal activity of novel arylhydrazones derived from 5-amino-3-methyl-4-isoxazolecarbohydrazide demonstrated promising larvicidal agents against Anopheles arabiensis. This research highlights the potential of these compounds in mosquito control, contributing to the prevention of malaria (P et al., 2021).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn, and exposure to dust, ingestion, and inhalation should be avoided .

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-9(11(15)13-12)10(14-16-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDQWXGHTJREBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352493
Record name 5-methyl-3-phenyl-4-isoxazolecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18336-75-9
Record name 5-methyl-3-phenyl-4-isoxazolecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (5.00 g, 24.6 mmol) in THF (50 mL) was added in one portion 1,1′-carbonyl-diimidazole (4.39 g, 27.1 mmol). After stirring for 15 min at ambient temperature the solution was warmed to 70° C. and stirred for 30 min at this temperature. After the solution was cooled to 0° C. hydrazine monohydrate (2.4 mL, 49.0 mmol) was added over a period of 2 min while the temperature raised to 15° C. The resulting suspension was stirred for 30 min at 0° C. After addition of 20 mL heptane the suspension was stirred for 15 min at 0° C. and filtered off. Washing with water and drying afforded the title compound (4.52 g, 85%) as a white solid. MS: m/e=218.2 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
85%

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